

Spectroscopic data for 2-Chloro-5-(4-methoxyphenyl)pyrimidine

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Compound of Interest

Compound Name:	2-Chloro-5-(4-methoxyphenyl)pyrimidine
Cat. No.:	B1586384

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An In-Depth Technical Guide to the Spectroscopic Data of **2-Chloro-5-(4-methoxyphenyl)pyrimidine**

Introduction: The Structural Imperative

In modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. **2-Chloro-5-(4-methoxyphenyl)pyrimidine** stands as a key intermediate in the synthesis of various biologically active compounds, making its unambiguous characterization a critical step in any research and development pipeline. Its structure, featuring a halogenated pyrimidine core linked to a methoxy-substituted phenyl ring, presents a rich landscape for spectroscopic analysis. This guide provides an in-depth examination of the expected spectroscopic data for this compound, grounded in fundamental principles and practical application. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a comprehensive and self-validating "fingerprint" of the molecule.

The causality behind employing a multi-technique approach lies in the complementary nature of the data. While NMR spectroscopy maps the carbon-hydrogen framework and connectivity, mass spectrometry provides definitive molecular weight and fragmentation information, and IR spectroscopy identifies the key functional groups present. Together, they form a robust analytical package that ensures the identity, purity, and structural integrity of the compound.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.^[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can deduce the connectivity and chemical environment of nearly every atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-5-(4-methoxyphenyl)pyrimidine** in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak which is easily identified.^[2]
- Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.^[3]
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
- Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. The relaxation delay should be set to at least 5 seconds to ensure accurate integration.

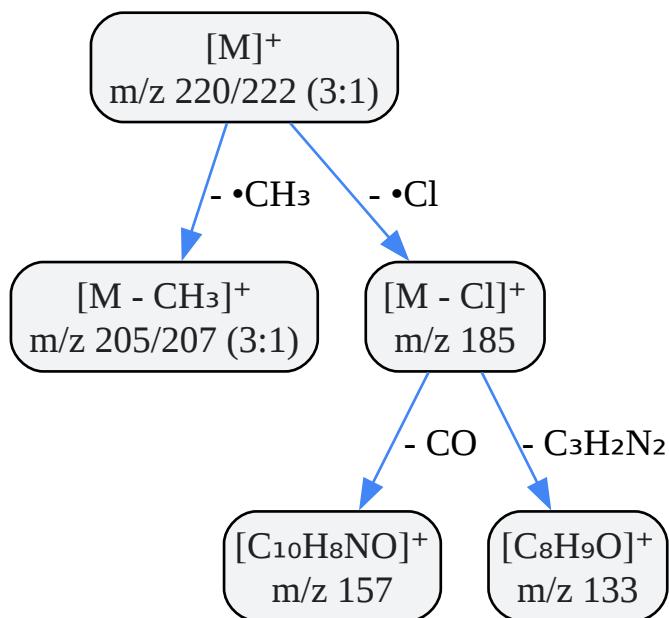
The structure of **2-Chloro-5-(4-methoxyphenyl)pyrimidine** dictates a specific and predictable ¹H NMR spectrum.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~8.75	Singlet (s)	2H	-	H-4, H-6
~7.50	Doublet (d)	2H	~8.8 Hz	H-2', H-6'
~7.00	Doublet (d)	2H	~8.8 Hz	H-3', H-5'
~3.85	Singlet (s)	3H	-	-OCH ₃

Expert Analysis:

- Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the free rotation around the C5-C1' bond. They appear as a sharp singlet at approximately 8.75 ppm.[4] This significant downfield shift is characteristic of protons on electron-deficient heterocyclic rings. The nitrogen atoms strongly withdraw electron density, deshielding the adjacent protons.
- Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The 4-methoxyphenyl group presents a classic AA'BB' spin system, which at 400 MHz often simplifies to two distinct doublets.
 - The protons ortho to the pyrimidine ring (H-2', H-6') are expected around 7.50 ppm.
 - The protons ortho to the electron-donating methoxy group (H-3', H-5') are shielded and thus appear further upfield, around 7.00 ppm. The coupling constant of ~8.8 Hz is typical for ortho-coupling in a benzene ring.
- Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.85 ppm.[4] This is a highly characteristic chemical shift for an aryl methoxy group.



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References

- 1. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomphysics.net [uomphysics.net]
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